molecular formula C15H9Br2ClN2 B7762412 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole CAS No. 1159988-52-9

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole

Cat. No.: B7762412
CAS No.: 1159988-52-9
M. Wt: 412.50 g/mol
InChI Key: ILQQKWRMYUTCJW-UHFFFAOYSA-N
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Description

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole: is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of two bromophenyl groups and a chlorine atom attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable chlorinating agent, such as phosphorus oxychloride, to yield the desired pyrazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

Chemistry: 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit specific molecular targets involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its unique chemical structure makes it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

    3,5-bis(trifluoromethyl)phenyl-pyrazole: Known for its antimicrobial properties.

    3,5-bis(4-chlorophenyl)-pyrazole: Studied for its anti-inflammatory effects.

    3,5-bis(2-bromophenyl)-pyrazole: Investigated for its anticancer activity.

Uniqueness: 3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole is unique due to the presence of both bromine and chlorine atoms, which contribute to its distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2ClN2/c16-11-5-1-3-9(7-11)14-13(18)15(20-19-14)10-4-2-6-12(17)8-10/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQQKWRMYUTCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=NN2)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262794
Record name 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159988-52-9
Record name 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159988-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(3-bromophenyl)-4-chloro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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